molecular formula C21H17OP B14719611 Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- CAS No. 17620-99-4

Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)-

Cat. No.: B14719611
CAS No.: 17620-99-4
M. Wt: 316.3 g/mol
InChI Key: ATIZTQOBZNPUIY-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- is a complex organophosphorus compound. It is characterized by the presence of a phosphine oxide group bonded to a diphenyl structure and a 1-phenyl-1,2-propadienyl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- typically involves the reaction of diphenylphosphine oxide with phenylacetylene under specific conditions. One common method includes the use of a nickel catalyst to facilitate the coupling reaction. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using advanced catalytic systems. The use of nickel or palladium catalysts is common in industrial settings to achieve high efficiency and selectivity. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.

    Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Diphenylphosphine and related phosphines.

    Substitution: Various substituted phosphine oxides depending on the substituent introduced.

Scientific Research Applications

Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. The phosphine oxide group can coordinate with metal centers, facilitating various catalytic processes. The molecular targets include metal ions such as palladium, nickel, and platinum, which are commonly used in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- is unique due to the presence of the 1-phenyl-1,2-propadienyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and form complexes that other similar compounds may not be able to achieve .

Properties

CAS No.

17620-99-4

Molecular Formula

C21H17OP

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C21H17OP/c1-2-21(18-12-6-3-7-13-18)23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1H2

InChI Key

ATIZTQOBZNPUIY-UHFFFAOYSA-N

Canonical SMILES

C=C=C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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